Home > Products > Screening Compounds P114357 > N-1H-indol-5-ylUrea
N-1H-indol-5-ylUrea - 13114-66-4

N-1H-indol-5-ylUrea

Catalog Number: EVT-13995612
CAS Number: 13114-66-4
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-1H-indol-5-ylurea is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring structure, making them significant in various biological and chemical applications. This particular compound features an indole moiety attached to a urea functional group, which is known for its role in biological activity, particularly in medicinal chemistry.

Source

The compound can be synthesized through various chemical reactions involving indole derivatives and urea or related compounds. It has been referenced in scientific literature and patent databases as a potential therapeutic agent, particularly in the context of modulating biological pathways such as those involved in inflammation and pain management .

Classification

N-1H-indol-5-ylurea is classified as an organic compound, specifically a substituted urea. Its classification under the broader category of indole derivatives highlights its relevance in pharmacology and organic synthesis.

Synthesis Analysis

Methods

The synthesis of N-1H-indol-5-ylurea typically involves the reaction of 1H-indole with isocyanates or urea derivatives. Common methods include:

  1. Direct Ureidation: Reacting indole with urea under specific conditions (heat, solvent).
  2. Isocyanate Route: Treating indole with an isocyanate to form the urea linkage.

Technical Details

The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, using polar aprotic solvents can enhance solubility and facilitate the reaction between the indole and urea components.

Molecular Structure Analysis

Structure

N-1H-indol-5-ylurea has a molecular formula of C9H10N2OC_9H_10N_2O. The structure features:

  • An indole ring system.
  • A urea functional group connected to the 5-position of the indole.

Data

The molecular weight is approximately 162.19 g/mol. The compound's structural representation can be visualized using molecular modeling software, which aids in understanding its spatial configuration and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

N-1H-indol-5-ylurea can participate in various chemical reactions:

  1. Acylation: Reacting with acyl chlorides to form N-acyl derivatives.
  2. Substitution Reactions: The nitrogen atoms in the urea group can undergo nucleophilic substitution under acidic or basic conditions.

Technical Details

These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining the integrity of the indole structure.

Mechanism of Action

Process

The mechanism of action for N-1H-indol-5-ylurea involves its interaction with biological targets such as enzymes or receptors. For instance, it may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation .

Data

Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that N-1H-indol-5-ylurea may also possess therapeutic potential through modulation of endocannabinoid signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

N-1H-indol-5-ylurea typically appears as a white to off-white solid. Its melting point, solubility in various solvents (e.g., water, ethanol), and stability under different pH conditions are critical for its application in pharmaceuticals.

Chemical Properties

The compound exhibits properties typical of ureas, including hydrogen bonding capabilities due to the presence of nitrogen atoms. This feature contributes to its solubility profile and interaction with biological molecules.

Applications

N-1H-indol-5-ylurea has several scientific uses:

  1. Medicinal Chemistry: As a potential lead compound for developing anti-inflammatory agents.
  2. Biological Research: Investigating its role in modulating endocannabinoid pathways.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex heterocyclic compounds.
Introduction to N-1H-Indol-5-ylUrea in Contemporary Medicinal Chemistry

Structural Significance of the Indole-Urea Hybrid Scaffold in Drug Design

The N-1H-indol-5-ylurea scaffold represents a strategically engineered hybrid structure that integrates the privileged indole heterocycle with a urea-based linkage. This molecular framework exhibits distinctive physicochemical properties that enhance its drug-like behavior. Urea functionalities contribute to highly ordered hydrogen-bonding networks due to their dual hydrogen bond donor (N–H) and acceptor (C=O) capabilities. This enables precise interactions with biological targets, particularly in enzyme active sites and protein binding pockets where directional hydrogen bonding is critical for affinity and selectivity [1]. The resonance characteristics of the urea group (Figure 1) confer partial double-bond character to the C–N bonds, resulting in restricted conformational flexibility that reduces the entropic penalty upon target binding [1].

Table 1: Key Physicochemical Properties of the Indole-Urea Hybrid Scaffold

Structural FeatureRole in Drug DesignBiological Implications
Urea linkage (C=O and N–H groups)Forms 2–4 directional H-bonds with targetsEnhances binding affinity and specificity for enzymes/receptors
Indole aromatic systemEngages in π-π stacking and hydrophobic interactionsFacilitates penetration of lipid membranes and binding to hydrophobic pockets
Planar conformationReduces conformational entropy upon bindingLowers energy barrier for target engagement
Electron-rich nitrogen (indole)Serves as hydrogen bond acceptorContributes to protein-ligand recognition events

The indole moiety significantly expands the drug design utility of this scaffold. Its inherent aromatic character enables hydrophobic and π-stacking interactions within protein binding sites, while the pyrrole nitrogen can function as a hydrogen bond acceptor. The 5-position on the indole ring provides an optimal attachment point for the urea group, maintaining planarity and facilitating extended conjugation across the hybrid system [2]. This specific substitution pattern creates a spatially defined pharmacophore where the urea functionality projects orthogonally from the indole plane, allowing simultaneous engagement with complementary target regions [2].

The scaffold's physicochemical properties can be precisely modulated through substitutions on the urea nitrogen atoms. Introduction of electron-withdrawing groups on the terminal urea nitrogen decreases basicity and enhances metabolic stability, while electron-donating groups increase hydrogen bond donation capacity [1]. The indole nitrogen itself offers an additional modification site; N1-alkylation or acylation influences lipophilicity profiles and can attenuate first-pass metabolism without disrupting the critical 5-ylurea orientation [6] [10]. These structural features collectively enable the optimization of solubility-permeability balance—a crucial consideration for compounds requiring central nervous system penetration (e.g., MAO-B inhibitors) or gastrointestinal absorption [1].

Table 2: Hydrogen Bonding Effects on Solubility and Permeability

Substitution PatternH-bond Donor CountH-bond Acceptor CountAqueous SolubilityMembrane Permeability
Unsubstituted urea21ModerateModerate
Monoalkylated urea11DecreasedIncreased
Dialkylated urea01Significantly decreasedSignificantly increased
Aryl-substituted urea1–21–3Variable (π-stacking effects)Variable

The indole-urea architecture also functions as a versatile bioisostere for various therapeutic targets. It effectively mimics peptide bonds in protease inhibitors, serves as a planar surrogate for adenine in kinase inhibitors, and replicates the spatial orientation of neurotransmitter moieties in CNS targets [1] [2]. This bioisosteric versatility, coupled with the scaffold's synthetic tractability, explains its broad adoption across diverse therapeutic areas including oncology, neurology, and metabolic disorders [1].

Historical Evolution of Indole-Based Urea Derivatives in Pharmacological Research

The investigation of indole-urea hybrids originated from parallel developments in indole chemistry and urea-based medicinal compounds. Early research (1960s-1980s) primarily explored simple N-1H-indol-5-ylurea derivatives as diuretic agents and carbonic anhydrase inhibitors, capitalizing on the urea group's ability to mimic hydrated carbon dioxide [1]. Simultaneously, the discovery of indole alkaloids with potent biological activities (e.g., reserpine, vincristine) stimulated interest in synthetic indole derivatives as privileged scaffolds for drug discovery [1]. This era established foundational structure-activity relationships demonstrating that substitution at the indole 5-position with hydrogen-bonding groups markedly enhanced biological activity compared to other substitution patterns.

The 1990s witnessed significant expansion with the development of serotonergic ligands featuring the indole-urea pharmacophore. SB-200646 (N-(1-methyl-1H-indol-5-yl)-N'-3-pyridinylurea) emerged as a pivotal compound, representing one of the first selective 5-HT2C receptor antagonists [6]. This breakthrough demonstrated that strategic N1-methylation of the indole nitrogen coupled with aryl substitution on the terminal urea nitrogen conferred optimal receptor selectivity profiles for CNS targets. The compound's binding mode analysis revealed that the indole core engaged in hydrophobic interactions within transmembrane domains, while the urea linkage formed critical hydrogen bonds with serine residues in the 5-HT2C binding pocket [6]. This period also saw the emergence of antitumor indole-ureas, particularly derivatives targeting tubulin polymerization, where the urea group served as a rigid spacer connecting the indole system with trimethoxyphenyl pharmacophores [10].

Table 3: Historical Milestones in Indole-Urea Therapeutic Development

Time PeriodTherapeutic FocusRepresentative CompoundKey Advancement
1960s-1980sDiuretics/Carbonic anhydrase inhibitorsSimple 5-indolylureasEstablished core scaffold bioactivity
1990sSerotonin receptor modulatorsSB-200646Selective 5-HT2C antagonism; N1-methylation strategy
Early 2000sKinase inhibitorsN-(3-bromo-1H-indol-5-yl)-quinazolin-4-amineIrreversible pan-HER inhibition
2010sMAO-B inhibitorsN-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideSelective MAO-B inhibition (IC50 = 0.78 μM)
2020sTubulin polymerization inhibitorsN-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamideIC50 = 0.34–0.86 μM across cancer cell lines

The 2000s marked a transformative period with the application of indole-urea hybrids in kinase inhibitor development. Structural analyses revealed that the planar indole-urea system effectively mimicked adenine's binding mode in ATP pockets, particularly when paired with complementary heterocycles. A significant breakthrough came with the discovery of irreversible pan-HER inhibitors featuring N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine cores, where the urea linkage anchored the molecule to kinase catalytic domains through hydrogen bonding with hinge region residues [5]. Simultaneously, reversible HER inhibitors emerged from the same molecular skeleton, demonstrating the scaffold's versatility in accommodating different binding mechanisms. The 3-bromo substituent on the indole ring proved particularly valuable for covalent inhibition strategies, reacting with cysteine residues in the ATP-binding cleft [5].

Contemporary research (2010s–present) has exploited structural insights to develop highly selective inhibitors for diverse targets. In neurodegenerative disease therapeutics, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide exemplifies modern optimization, achieving nanomolar MAO-B inhibition (IC50 = 0.78 μM) with >120-fold selectivity over MAO-A [2]. This compound demonstrated how N1-acylation (rather than alkylation) combined with pyrazine substitution on the urea nitrogen enhanced target complementarity within the MAO-B active site. In oncology, the structural evolution continued with tubulin polymerization inhibitors featuring N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives [10]. These compounds maintained the critical urea linkage while incorporating 1,5-disubstituted indole systems with methylene spacers, enabling potent disruption of microtubule assembly (IC50 = 0.34–0.86 μM) through binding at the colchicine site [10].

The historical trajectory demonstrates progressive sophistication in leveraging the indole-urea scaffold's conformational and electronic properties. Early empirical discoveries have given way to structure-guided designs exploiting crystallographic data and computational modeling. Modern derivatives incorporate strategically positioned halogen atoms for covalent targeting, optimized heterocyclic termini for enhanced selectivity, and N1 modifications that balance target engagement with pharmacokinetic properties. This evolution reflects deeper understanding of how urea conformation (trans-trans vs. cis-cis) and indole substitution patterns influence biological activity across target classes [1] [6].

Properties

CAS Number

13114-66-4

Product Name

N-1H-indol-5-ylUrea

IUPAC Name

1H-indol-5-ylurea

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c10-9(13)12-7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H3,10,12,13)

InChI Key

YHZGWTSWBLYORR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.